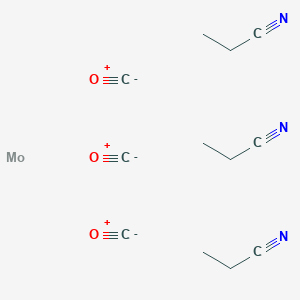

Carbon monoxide;molybdenum;propanenitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of hydrocarbons from carbon monoxide through molybdenum-catalyzed reactions demonstrates the utility of these elements in chemical transformations. The molybdenum nitrogenase enzyme, for instance, can reduce carbon monoxide to produce hydrocarbons such as ethylene, ethane, and propane. This process highlights the reductive catenation capabilities of carbon monoxide, facilitated by molybdenum-based catalysts, underscoring an evolutionary function of nitrogenase enzymes in CO reduction (Hu, Lee, & Ribbe, 2011). Similarly, molybdenum carbides have been studied for their role in the hydrogenation of carbon monoxide, producing significant amounts of methane as a main hydrocarbon product (Patterson, Das, & Davis, 2003).

Molecular Structure Analysis

The molecular structure of molybdenum complexes involved in carbon monoxide reactions is crucial for understanding their catalytic activity. For example, the reversible addition of carbon monoxide to hexakis(alkoxy)dimolybdenum compounds results in a carbonyl-bridged metal-metal double bond, which is a key feature for the catalytic process. This structure demonstrates the dynamic nature of molybdenum compounds in response to carbon monoxide and their potential for synthetic applications (Chisholm, Kelly, Cotton, & Extine, 1978).

Chemical Reactions and Properties

The interaction between carbon monoxide and molybdenum catalysts leads to various chemical reactions, including the synthesis of alkanes and alkenes. The capacity of molybdenum carbides for carbon monoxide hydrogenation is a significant property, indicating their potential in converting CO into valuable hydrocarbon products. The production of methane from carbon monoxide using molybdenum and tungsten carbides showcases the chemical reactivity of these materials in transforming CO into useful chemical feedstocks (Patterson, Das, & Davis, 2003).

Physical Properties Analysis

The physical properties of molybdenum compounds, especially their structural configurations and electronic states, are essential for their catalytic performance. The transformation of molybdenum surfaces upon interaction with carbon monoxide, leading to the formation of carbides, is a key aspect of their physical properties. These transformations affect the material's catalytic abilities and are critical for applications in chemical synthesis (Gillet, Chiarena, & Gillet, 1976).

Chemical Properties Analysis

The chemical properties of molybdenum in the context of carbon monoxide reactions are characterized by their ability to catalyze the formation of hydrocarbons and their reactivity towards CO. The synthesis of molybdenum carbides and their role in the hydrogenation process illustrate the chemical versatility of molybdenum in facilitating reactions involving carbon monoxide. These properties are central to the application of molybdenum-based catalysts in industrial processes for hydrocarbon production (Patterson, Das, & Davis, 2003).

Aplicaciones Científicas De Investigación

Catalysis and Hydrocarbon Formation

Hydrocarbon Formation Catalyzed by Molybdenum Nitrogenases : Research has demonstrated that the molybdenum nitrogenase enzyme can catalyze the reductive catenation of carbon monoxide (CO) to produce hydrocarbons like ethylene, ethane, propylene, and propane. Molybdenum-dependent nitrogenase has been shown to generate the same hydrocarbons from CO, highlighting the enzyme's potential in hydrocarbon synthesis from CO under specific conditions (Hu, Lee, & Ribbe, 2011).

Hydrogenation of Carbon Monoxide over Molybdenum and Tungsten Carbides : Studies on the hydrogenation of carbon monoxide over molybdenum carbides reveal the production of methane as the main hydrocarbon product, indicating the catalytic capabilities of molybdenum compounds in CO hydrogenation processes (Patterson, Das, & Davis, 2003).

Material Science and Catalytic Activity

Stability and Catalytic Activity of Molybdenum Carbide in Water–Gas Shift Reaction : Molybdenum carbide (Mo2CTx) has been shown to remain stable and shows no significant sintering up to 550-600°C in a reducing environment. This stability, coupled with its high activity and selectivity for the water-gas shift reaction, underscores its utility in heterogeneous catalysis, particularly for CO conversion at low temperatures (Deeva et al., 2019).

Mecanismo De Acción

Carbon Monoxide (CO)

- Target of action : The primary target of CO is hemoglobin in red blood cells .

- Mode of action : CO binds to hemoglobin, forming carboxyhemoglobin, which reduces the oxygen-carrying capacity of the blood .

- Biochemical pathways : This binding affects the oxygen transport pathway, leading to a decrease in the amount of oxygen reaching tissues and organs .

- Pharmacokinetics : The half-life of CO at room air temperature is 3-4 hours. 100% oxygen reduces the half-life to 30-90 minutes .

- Result of action : The result is hypoxia, which can lead to tissue damage and death in severe cases .

- Action environment : Environmental factors such as the presence of other gases, altitude, and individual health status can influence the action and toxicity of CO .

Molybdenum (Mo)

- Target of action : Mo acts as a cofactor for several enzymes, including xanthine oxidoreductase, sulfite oxidase, and aldehyde oxidase .

- Mode of action : Mo activates these enzymes, enabling them to catalyze key reactions in cellular metabolism .

- Biochemical pathways : These enzymes are involved in purine degradation, sulfite metabolism, and aldehyde metabolism .

- Pharmacokinetics : Information on the ADME properties of Mo is limited, but it is known to be absorbed and transported to various organs, including the liver and kidneys .

- Result of action : The activation of these enzymes supports various physiological processes, including energy production and detoxification .

- Action environment : The availability and action of Mo can be influenced by dietary intake, soil composition, and interaction with other elements .

Propanenitrile (C3H5N)

- Target of action : Propanenitrile, or ethyl cyanide, doesn’t have a specific biological target but is used as a precursor to other compounds .

- Mode of action : In industrial settings, propanenitrile can be hydrogenated to form propylamines .

- Biochemical pathways : The conversion of propanenitrile to propylamines involves the addition of hydrogen, a reaction often catalyzed by specific enzymes or catalysts .

- Result of action : The primary result of propanenitrile’s action is the production of propylamines, which have various uses in chemical synthesis .

- Action environment : The action of propanenitrile can be influenced by factors such as temperature, pressure, and the presence of catalysts .

Safety and Hazards

Carbon monoxide is a deadly, colorless, odorless, poisonous gas. It is produced by the incomplete burning of various fuels, including coal, wood, charcoal, oil, kerosene, propane, and natural gas . The safety and hazards of molybdenum and propanenitrile are not explicitly mentioned in the search results.

Direcciones Futuras

There has been some early success in therapies targeting the downstream inflammatory and oxidative effects of CO poisoning. New methods to directly target the toxic effect of CO, such as CO scavenging agents, are currently under development . The future directions of molybdenum and propanenitrile are not explicitly mentioned in the search results.

Propiedades

IUPAC Name |

carbon monoxide;molybdenum;propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H5N.3CO.Mo/c3*1-2-3-4;3*1-2;/h3*2H2,1H3;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKDIRFNATWMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#N.CCC#N.CCC#N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15MoN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103933-26-2 | |

| Record name | TRICARBONYLTRIS(PROPIONITRILE)MOLYBDENUM (O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

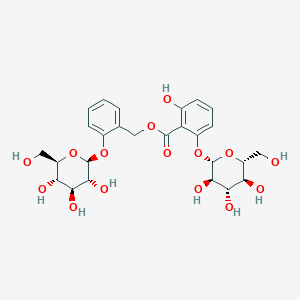

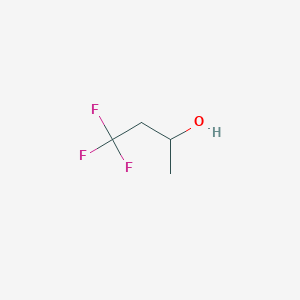

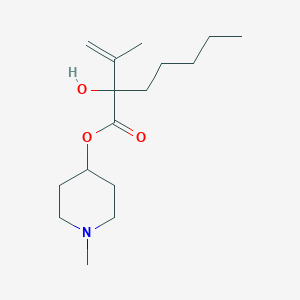

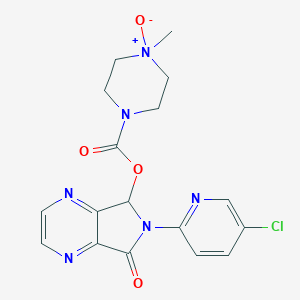

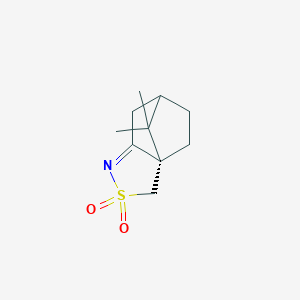

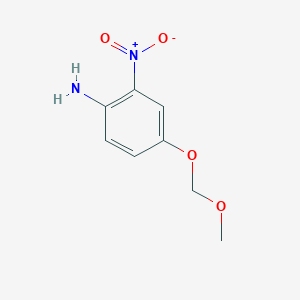

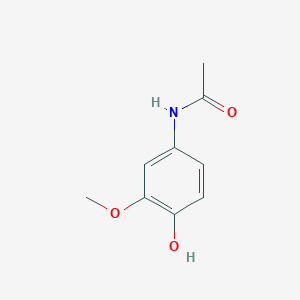

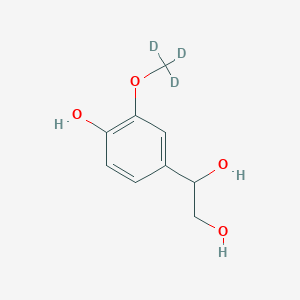

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)